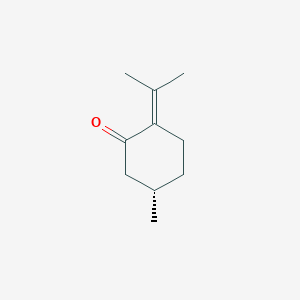

(-)-Pulegone

Description

Properties

IUPAC Name |

(5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGWDASTMWDZIW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C(C)C)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=C(C)C)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317958 | |

| Record name | (-)-Pulegone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3391-90-0 | |

| Record name | (-)-Pulegone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pulegone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Pulegone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Pulegone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PULEGONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL7Z89M60H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Determination of the Absolute Configuration of (-)-Pulegone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to definitively establish the absolute configuration of (-)-pulegone. The determination of the precise three-dimensional arrangement of atoms in chiral molecules such as this compound is of paramount importance in the fields of natural product chemistry, pharmacology, and drug development, as stereochemistry often dictates biological activity. The absolute configuration of (+)-pulegone has been established as (R), and consequently, its enantiomer, this compound, possesses the (S) configuration. This guide details the key experimental techniques that have historically been and are currently used to verify this assignment, including chemical correlation, chiroptical methods, and spectroscopic analysis.

Chemical Correlation: A Classic Approach

Chemical correlation is a foundational technique for determining the absolute configuration of a chiral molecule by converting it, through a series of stereochemically unambiguous reactions, into a compound of a known absolute configuration.

A definitive chemical proof for the absolute configuration of this compound involves its oxidative degradation to a known chiral dicarboxylic acid. Ozonolysis, a powerful method for cleaving carbon-carbon double bonds, can be employed to convert this compound into (S)-(-)-3-methyladipic acid. The known (S) configuration of the resulting (-)-3-methyladipic acid directly correlates to the (S) configuration at the chiral center of the starting material, this compound.

Experimental Protocol: Ozonolysis of this compound

-

Dissolution: A solution of this compound (1.0 g, 6.57 mmol) in a suitable solvent such as dichloromethane (B109758) (50 mL) is prepared in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone gas, generated by an ozone generator, is bubbled through the solution. The reaction progress is monitored by the appearance of a persistent blue color, indicating an excess of ozone.

-

Quenching: Once the reaction is complete, the excess ozone is removed by bubbling dry nitrogen gas through the solution.

-

Oxidative Work-up: The ozonide intermediate is decomposed by the addition of an oxidizing agent, typically 30% hydrogen peroxide (10 mL). The mixture is allowed to warm to room temperature and then refluxed for 1 hour to ensure complete oxidation to the dicarboxylic acid.

-

Isolation and Purification: After cooling, the reaction mixture is extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-methyladipic acid.

-

Characterization: The product is purified by recrystallization. The specific rotation of the purified (S)-(-)-3-methyladipic acid is measured and compared with the literature value to confirm its identity and enantiomeric purity, thereby establishing the (S) configuration of the original this compound.

Logical Relationship: Chemical Correlation of this compound

(-)-Pulegone: A Comprehensive Technical Guide on its Biochemical and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pulegone, a monoterpene ketone found in various mint species, has garnered significant scientific interest due to its diverse biochemical and physiological activities. These range from notable toxicological effects, including hepatotoxicity and potential carcinogenicity, to potential therapeutic applications such as anti-inflammatory and hypotensive properties. This document provides an in-depth technical overview of the core biochemical and physiological effects of this compound, with a focus on its metabolic pathways, mechanisms of action, and toxicological profile. Quantitative data are summarized in structured tables, key experimental methodologies are detailed, and relevant biological pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Biochemical Effects

Metabolic Pathways

The biotransformation of this compound is complex, primarily occurring in the liver and involving several key enzymatic pathways. The metabolic fate of pulegone (B1678340) is a critical determinant of its toxicity, with certain pathways leading to the formation of reactive, toxic metabolites.

The metabolism of pulegone involves three major pathways:

-

Hydroxylation: This can occur at various positions on the pulegone molecule, such as C-5 or the methyl groups (C-9 or C-10), followed by conjugation with glucuronic acid or glutathione.[1]

-

Reduction: The carbon-carbon double bond can be reduced, leading to the formation of menthone.

-

Oxidation and Rearrangement: A predominant pathway involves the allylic oxidation of the isopropylidene substituent to yield 9-hydroxypulegone, which then cyclizes to form menthofuran (B113398).[1] Another pathway involves 5-hydroxylation followed by dehydration to form piperitenone.[1]

Menthofuran is considered a proximate hepatotoxic agent.[2] It can be further metabolized via an epoxide intermediate to form 8-pulegone aldehyde (a γ-ketoenal), which is a reactive metabolite capable of covalently binding to cellular macromolecules.[2]

dot

Enzyme Interactions

This compound and its metabolites interact with various enzyme systems, most notably the cytochrome P450 (CYP450) superfamily.

-

CYP450-mediated Metabolism: Several human liver CYP isoforms are involved in the metabolism of pulegone to menthofuran. CYP2E1, CYP1A2, and CYP2C19 have been identified as key enzymes in this conversion.[1]

-

Enzyme Inhibition: The metabolite menthofuran has been shown to be a specific inhibitor of CYP2A6 in human liver microsomes.[3]

-

Enzyme Inhibition in other pathways: Pulegone has shown inhibitory activity against α-amylase and α-glucosidase, suggesting potential effects on carbohydrate metabolism.

| Enzyme | Interaction | Quantitative Data | Reference |

| CYP2E1 | Metabolism of pulegone to menthofuran | Km: 29 µM, Vmax: 8.4 nmol/min/nmol protein | [1] |

| CYP1A2 | Metabolism of pulegone to menthofuran | Km: 94 µM, Vmax: 2.4 nmol/min/nmol protein | [1] |

| CYP2C19 | Metabolism of pulegone to menthofuran | Km: 31 µM, Vmax: 1.5 nmol/min/nmol protein | [1] |

| CYP2A6 | Inhibition by menthofuran | Specific inactivation | [3] |

| α-amylase | Inhibition | IC50: 149.32 ± 4.16 µg/mL | [4] |

| α-glucosidase | Inhibition | IC50: 108.39 ± 4.08 µg/mL | [4] |

Physiological Effects

Toxicological Profile

The toxicity of this compound is a significant aspect of its physiological effects, with hepatotoxicity being the most prominent.

-

Hepatotoxicity: Ingestion of large amounts of pennyroyal oil, which is rich in pulegone, has been associated with severe liver damage, including centrilobular necrosis.[2] The formation of the reactive metabolite, γ-ketoenal, from menthofuran is believed to be the primary cause of this hepatotoxicity through covalent binding to liver proteins.[2]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified pulegone as "possibly carcinogenic to humans" (Group 2B).[5] This is based on studies showing increased incidences of hepatocellular adenoma and hepatoblastoma in mice.[5]

-

Urothelial Toxicity: In female rats, oral administration of pulegone has been linked to an increased incidence of urothelial tumors. The proposed mode of action involves urothelial cytotoxicity followed by regenerative cell proliferation.[6]

-

Neurotoxicity: High doses of pennyroyal oil have been associated with neurological symptoms such as dizziness and seizures.[7]

| Effect | Species | Dose/Concentration | Key Findings | Reference |

| Hepatotoxicity | Human | >10 mL pennyroyal oil | Coma, seizures, liver and kidney effects | [1] |

| Hepatotoxicity | Rat | 400 mg/kg bw/day (oral) | Decreased liver microsomal cytochrome P450, increased serum ALT | [2] |

| Carcinogenicity | Mouse | - | Increased incidence of hepatocellular adenoma and hepatoblastoma | [5] |

| Urothelial Tumors | Female Rat | 75 or 150 mg/kg bw/day | Increased incidence of urothelial tumors | [6] |

| Acute Oral Toxicity (LD50) | Rat | 470 mg/kg bw | - | [2] |

Potential Therapeutic Effects

Despite its toxicity at high doses, this compound has been investigated for several potential therapeutic applications.

-

Anti-inflammatory Effects: Pulegone has been shown to inhibit inflammation by suppressing the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines.[8] In vitro studies have demonstrated its ability to reduce the secretion of tumor necrosis factor-alpha (TNF-α) from stimulated THP-1 cells.[9]

-

Hypotensive Effects: Studies in rats have indicated that pulegone can prevent L-NAME-induced hypertension. This effect appears to be mediated through the activation of muscarinic receptors and the cyclooxygenase pathway.[10]

-

Insecticidal Activity: Pulegone is a potent natural insecticide.[11] It has been identified as a positive allosteric modulator of the insect GABA receptor.[12]

| Effect | Model | Key Findings | Reference |

| Anti-inflammatory | LPS-stimulated THP-1 cells | EC50 for TNF-α inhibition: 1.2 ± 0.2 mM | [9] |

| Hypotensive | L-NAME-induced hypertensive rats | Dose-dependent decrease in blood pressure | [10] |

| Insecticidal | - | Positive allosteric modulator of insect GABA receptor | [12] |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (α-amylase and α-glucosidase)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against α-amylase and α-glucosidase, based on common methodologies.

dot

References

- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 3. ec.europa.eu [ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Mode of action of pulegone on the urinary bladder of F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Aversive, Anxiolytic-Like, and Verapamil-Sensitive Psychostimulant Effects of Pulegone [jstage.jst.go.jp]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Anti-Hyperalgesic Properties of Menthol and Pulegone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pulegone Prevents Hypertension through Activation of Muscarinic Receptors and Cyclooxygenase Pathway in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pulegone - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

The Biosynthesis of (-)-Pulegone in Mentha piperita: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of (-)-pulegone in Mentha piperita (peppermint). Pulegone (B1678340) is a key monoterpene intermediate in the biosynthetic pathway of menthol (B31143), the primary component of peppermint essential oil. Understanding the intricacies of pulegone synthesis is crucial for researchers in natural product chemistry, plant biochemistry, and for professionals in the pharmaceutical and flavor industries seeking to modulate the composition of essential oils for improved quality and specific applications.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that occurs within the secretory cells of the glandular trichomes on the leaves of Mentha piperita. The pathway begins with the universal precursor of monoterpenes, geranyl diphosphate (B83284) (GPP), and proceeds through a series of cyclization, hydroxylation, oxidation, reduction, and isomerization reactions.

The conversion of GPP to this compound involves the following key enzymatic steps:

-

Geranyl Diphosphate (GPP) to (-)-Limonene (B1674923): The pathway is initiated by the cyclization of GPP to the monoterpene olefin, (-)-limonene. This reaction is catalyzed by the enzyme (-)-limonene synthase (LS) .

-

(-)-Limonene to (-)-trans-Isopiperitenol (B1216475): The allylic hydroxylation of (-)-limonene at the C3 position is catalyzed by a cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase (L3OH) , to produce (-)-trans-isopiperitenol.

-

(-)-trans-Isopiperitenol to (-)-Isopiperitenone (B1197589): The alcohol (-)-trans-isopiperitenol is then oxidized to the α,β-unsaturated ketone, (-)-isopiperitenone, by the NAD+-dependent dehydrogenase, (-)-trans-isopiperitenol dehydrogenase (IPD) .

-

(-)-Isopiperitenone to (+)-cis-Isopulegone: The endocyclic double bond of (-)-isopiperitenone is reduced by (-)-isopiperitenone reductase (IPR) , an NADPH-dependent enzyme, to yield (+)-cis-isopulegone.[1]

-

(+)-cis-Isopulegone to (+)-Pulegone: Finally, an isomerization reaction catalyzed by (+)-cis-isopulegone isomerase (IPI) converts (+)-cis-isopulegone to the exocyclic α,β-unsaturated ketone, (+)-pulegone.[1] While this enzyme is a critical part of the pathway, the native enzyme from Mentha piperita has not been fully characterized, and a bacterial homolog is often used in synthetic biology applications.[2]

From (+)-pulegone, the pathway can proceed towards the biosynthesis of menthol via the action of (+)-pulegone reductase or be shunted to form menthofuran (B113398) by menthofuran synthase.

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available kinetic parameters for the key enzymes involved in the conversion of (-)-isopiperitenone to (+)-pulegone in Mentha piperita. This data is essential for understanding the efficiency and substrate affinity of these enzymes.

Table 1: Kinetic Parameters of (-)-Isopiperitenone Reductase (IPR)

| Substrate | Km (µM) | kcat (s-1) | Optimum pH | Reference(s) |

| (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | [1][3] |

| NADPH | 2.2 | - | 5.5 | [1][3] |

Table 2: Kinetic Parameters of (+)-Pulegone Reductase (PR)

| Substrate | Km (µM) | kcat (s-1) | Vmax (pmol/s) | Optimum pH | Reference(s) |

| (+)-Pulegone | 2.3 | 1.8 | - | 5.0 | [1][3] |

| (+)-Pulegone | 40 | - | 185 | - | [4] |

| NADPH | 6.9 | - | - | 5.0 | [1][3] |

Note: Kinetic data for the native (+)-cis-isopulegone isomerase (IPI) from Mentha piperita is not currently available in the scientific literature.

Quantitative Analysis of Pulegone in Mentha piperita Essential Oil

The concentration of pulegone in peppermint essential oil can vary significantly depending on the cultivar, growing conditions, and harvest time. The following table presents a summary of reported pulegone content from various studies.

Table 3: Pulegone Content in Mentha piperita Essential Oil

| Pulegone (% of total oil) | Analytical Method | Source/Cultivar | Reference(s) |

| 1.12 | GC-FID, GC-MS | Morocco | [5] |

| 0.1 - 13.0 | GC | Various European | [6] |

| 6.9 | Not specified | Not specified | [5] |

| 0.5 - 3.0 | Not specified | Not specified | [7] |

| 2.23 (dried leaves) | GC-MS | Kırşehir, Turkey | [8] |

| 3.41 (fresh leaves) | GC-MS | Kırşehir, Turkey | [8] |

| 10.74 | GC-MS | Not specified | [9] |

| 6.41 | GC/MS | Isfahan, Iran | [6] |

| 3.1 | GC-MS | cv Serebristaya | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Enzyme Assays

4.1.1. General Protocol for Reductase Assays (e.g., (-)-Isopiperitenone Reductase, (+)-Pulegone Reductase)

This protocol can be adapted for both IPR and PR by using the appropriate substrate and adjusting the pH to the enzyme's optimum.

1. Enzyme Extraction:

- Isolate glandular trichomes from young Mentha piperita leaves by surface abrasion.

- Homogenize the isolated trichomes in a cold extraction buffer (e.g., 50 mM KH2PO4, pH 7.0, containing 10% glycerol (B35011) and 1 mM DTT).

- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

- Collect the supernatant containing the soluble enzymes.

2. Reaction Mixture (400 µL total volume):

- 50 mM KH2PO4 buffer (pH adjusted to 5.5 for IPR or 5.0 for PR).

- 10% (v/v) Sorbitol.

- 1 mM DTT.

- 200 µM NADPH.

- 20 µM Substrate ((-)-isopiperitenone for IPR or (+)-pulegone for PR).

- Enzyme extract (the amount should be optimized to ensure linear reaction kinetics).

3. Incubation:

- Initiate the reaction by adding the enzyme extract.

- Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

4. Product Extraction and Analysis:

- Stop the reaction by adding 200 µL of pentane (B18724) and vortexing vigorously.

- Centrifuge to separate the phases.

- Analyze the pentane layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product.

4.1.2. Assay for (+)-cis-Isopulegone Isomerase (IPI)

Due to the lack of a fully characterized native enzyme, this assay is often performed with crude extracts or with a heterologously expressed bacterial homolog.

1. Enzyme Preparation:

- Prepare a soluble enzyme extract from Mentha piperita glandular trichomes as described for the reductase assays.

2. Reaction Mixture:

- Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM (+)-cis-isopulegone.

- Add the enzyme extract to initiate the reaction.

3. Incubation and Analysis:

- Incubate the reaction at 30°C.

- At various time points, withdraw aliquots and extract with an equal volume of ethyl acetate (B1210297).

- Analyze the ethyl acetate extracts by GC-MS to monitor the formation of (+)-pulegone.

Gene Expression Analysis by qPCR

This protocol outlines the steps for quantifying the transcript levels of genes involved in this compound biosynthesis.

1. RNA Extraction:

- Isolate total RNA from Mentha piperita leaves or glandular trichomes using a suitable plant RNA extraction kit, such as the RNeasy Plant Mini Kit (Qiagen), or a modified CTAB protocol to handle the high levels of polysaccharides and secondary metabolites.

- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

- Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and by visualizing the integrity of ribosomal RNA bands on an agarose (B213101) gel.

2. cDNA Synthesis:

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

3. qPCR Primer Design:

- Design gene-specific primers for the target genes (e.g., IPR, PR, IPI homolog) and a suitable reference gene (e.g., Actin or Tubulin) using software like Primer3. Primers should be designed to amplify a product of 100-200 bp.

Table 4: Example Primer Sequences for qPCR

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Accession No. | Reference |

| Pulegone reductase (PR) | CTT CGC ATG GGA AAA CTC GA | ATT CCT CCC ATC CAG CTT GT | EU108701 | [11] |

| Actin | CGA GAC GTT TAA TGC CCC TG | ATC GAG ACG GAG GAT TGC AT | KR082011 | [11] |

4. qPCR Reaction and Analysis:

- Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.

- A typical reaction includes cDNA template, forward and reverse primers, and SYBR Green master mix.

- Use a thermal cycling program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

- Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

GC-MS Analysis of Essential Oil Composition

This protocol details the analysis of the chemical composition of peppermint essential oil, with a focus on quantifying this compound.

1. Essential Oil Extraction:

- Extract the essential oil from fresh or dried Mentha piperita leaves by hydrodistillation using a Clevenger-type apparatus for 3 hours.

- Dry the collected oil over anhydrous sodium sulfate (B86663) and store at 4°C in a sealed, dark vial.

2. Sample Preparation:

- Dilute the essential oil in a suitable solvent, such as hexane (B92381) or dichloromethane (B109758) (e.g., 1% v/v), for GC-MS analysis.

3. GC-MS Conditions:

- Gas Chromatograph: Agilent 7890A or similar.

- Mass Spectrometer: Agilent 5975C or similar.

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column like DB-WAX for better separation of some components.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

- MSD Conditions: Ion source temperature 230°C, quadrupole temperature 150°C, electron impact (EI) mode at 70 eV, scan range 40-400 amu.

4. Compound Identification and Quantification:

- Identify the components by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with published values.

- Quantify the relative percentage of each component by integrating the peak areas in the total ion chromatogram.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway from Geranyl Diphosphate to (+)-Pulegone in Mentha piperita.

Experimental Workflow for Enzyme Activity Assay

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aensiweb.com [aensiweb.com]

- 6. researchgate.net [researchgate.net]

- 7. Mentha piperita | Encyclopedia MDPI [encyclopedia.pub]

- 8. Pulegone | 927 Publications | 7556 Citations | Top Authors | Related Topics [scispace.com]

- 9. Chemical Composition, Antioxidant Activity, and Multivariate Analysis of Four Moroccan Essential Oils: Mentha piperita, Mentha pulegium, Thymus serpyllum, and Thymus zygis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Pulegone chiroptical properties and circular dichroism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pulegone is a naturally occurring chiral monoterpene and a constituent of various essential oils. Its stereochemistry plays a crucial role in its biological activity and sensory properties. Understanding the chiroptical properties of this compound, particularly its response to circularly polarized light, is fundamental for its characterization, stereochemical analysis, and in the context of its interactions within biological systems. This technical guide provides an in-depth overview of the chiroptical properties of this compound, with a focus on circular dichroism (CD) and optical rotatory dispersion (ORD).

Core Concepts in Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. The two primary methods are:

-

Optical Rotatory Dispersion (ORD): This technique measures the variation of the angle of optical rotation as a function of the wavelength of plane-polarized light. A rapid change in rotation in the vicinity of an absorption band is known as a Cotton effect.

-

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in molar absorptivity (Δε) or molar ellipticity ([θ]) against wavelength.

For enantiomers, such as (+)- and this compound, the ORD and CD spectra are mirror images of each other.

Chiroptical Properties of this compound

The chiroptical properties of pulegone (B1678340) are dominated by the electronic transitions of its α,β-unsaturated ketone chromophore. The key transitions are the n→π* and π→π* transitions of the carbonyl group.

Circular Dichroism (CD) Spectroscopy

The CD spectrum of this compound is characterized by a negative Cotton effect associated with the n→π* electronic transition of the carbonyl chromophore. This is in contrast to its enantiomer, (+)-pulegone, which exhibits a positive Cotton effect. The sign and magnitude of the Cotton effect are sensitive to the conformation of the cyclohexenone ring and the spatial arrangement of the atoms relative to the carbonyl group.

The conformational equilibrium of the cyclohexenone ring in pulegone influences its CD spectrum. This equilibrium can be affected by factors such as temperature and the solvent used for the measurement.

Optical Rotatory Dispersion (ORD)

The ORD curve of this compound displays a complex pattern corresponding to its CD spectrum, exhibiting a trough at a longer wavelength and a peak at a shorter wavelength, which is characteristic of a negative Cotton effect.

Quantitative Chiroptical Data

| Chiroptical Property | (+)-Pulegone | This compound (inferred) | Wavelength/Conditions |

| Specific Optical Rotation | +21° | -21° | 20 °C, D-line of sodium |

| +28.2° | -28.2° | 20 °C, 546 nm | |

| Circular Dichroism (n→π* transition) | Positive Cotton Effect | Negative Cotton Effect | ~320-350 nm |

Note: The exact molar ellipticity values for the n→π* transition of this compound are not specified in the searched literature. However, the qualitative description of a negative Cotton effect is consistently supported.

Experimental Protocols

Measurement of Circular Dichroism Spectrum of this compound

This protocol outlines the general steps for acquiring the CD spectrum of a volatile monoterpene like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a solvent that is transparent in the wavelength range of interest (typically 190-400 nm for the n→π* and π→π* transitions). Spectroscopic grade hexane (B92381) or ethanol (B145695) are common choices. The solvent should also be compatible with the sample and not induce any chemical changes.

-

Concentration: Prepare a dilute solution of this compound. The optimal concentration will depend on the path length of the cuvette and the molar absorptivity of the chromophore. A starting concentration in the range of 0.1 to 1.0 mg/mL is often appropriate. The absorbance of the sample in the region of interest should ideally be between 0.5 and 1.5 AU for optimal signal-to-noise ratio.

-

Cuvette: Use a quartz cuvette with a known path length (e.g., 1 mm or 10 mm). Ensure the cuvette is scrupulously clean to avoid interfering signals.

2. Instrumentation and Data Acquisition:

-

Spectropolarimeter: Utilize a calibrated circular dichroism spectropolarimeter.

-

Instrument Purging: Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum.

-

Spectral Parameters:

-

Wavelength Range: Scan from a longer wavelength (e.g., 400 nm) to a shorter wavelength (e.g., 200 nm).

-

Scanning Speed: A typical scanning speed is 50-100 nm/min.

-

Bandwidth: Use an appropriate spectral bandwidth, often 1.0 nm.

-

Response Time/Integration Time: Set an appropriate response time (e.g., 1-2 seconds) to achieve a good signal-to-noise ratio.

-

Accumulations: To improve the signal-to-noise ratio, multiple scans (e.g., 3-5) can be accumulated and averaged.

-

-

Sample Measurement: Carefully fill the cuvette with the this compound solution, ensuring no air bubbles are present in the light path. Place the cuvette in the sample holder and acquire the CD spectrum.

3. Data Processing:

-

Baseline Subtraction: Subtract the solvent baseline spectrum from the raw sample spectrum.

-

Conversion to Molar Ellipticity: Convert the measured ellipticity (in millidegrees) to molar ellipticity ([θ]) using the following equation:

[θ] = (θ * MW) / (c * l * 10)

where:

-

[θ] is the molar ellipticity in deg·cm²/dmol

-

θ is the observed ellipticity in degrees

-

MW is the molecular weight of this compound (152.23 g/mol )

-

c is the concentration in g/mL

-

l is the path length of the cuvette in cm

-

Visualizations

Caption: Relationship between this compound's structure and its chiroptical properties.

Caption: Experimental workflow for Circular Dichroism measurement of this compound.

Conclusion

The chiroptical properties of this compound, particularly its characteristic negative Cotton effect in the circular dichroism spectrum, are a direct consequence of its chiral structure and the presence of the α,β-unsaturated ketone chromophore. These properties are invaluable for its stereochemical identification and for studying its conformational behavior in different environments. The detailed experimental protocol provided in this guide serves as a foundation for researchers to obtain high-quality and reproducible chiroptical data for this compound and related chiral monoterpenes.

(-)-Pulegone: A Technical Guide to its Discovery, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Pulegone, a naturally occurring monoterpene ketone, has a rich history intertwined with traditional medicine and the development of organic chemistry. Predominantly found in the essential oils of plants from the Lamiaceae family, such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita), its study has evolved from rudimentary extraction to sophisticated spectroscopic analysis and biosynthetic pathway elucidation. This guide provides an in-depth overview of the historical background of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway.

Discovery and Historical Background

The history of pulegone (B1678340) is deeply rooted in the use of medicinal plants. For centuries, pennyroyal, a primary source of pulegone, was used in traditional and folk medicine, often as an abortifacient and for regulating menstruation.[1] The scientific investigation into the chemical constituents of such plants began in earnest in the 19th century with the rise of organic chemistry.

While the exact first isolation and naming of pulegone are not definitively documented in readily available historical records, the systematic study of terpenes, the class of compounds to which pulegone belongs, was pioneered by chemists like Otto Wallach in the late 19th century.[2][3] Wallach's work on classifying terpenes based on their chemical structures laid the foundation for understanding compounds like pulegone.[2][3] The structural elucidation of terpenes was a significant challenge for early organic chemists, who relied on techniques such as elemental analysis, determination of molecular weight by boiling point elevation or freezing point depression, and chemical degradation studies.

The advancement of flavor chemistry in the late 19th and early 20th centuries by chemists such as Ferdinand Tiemann and Friedrich-Wilhelm Semmler also contributed to the knowledge of compounds like pulegone, which are key components of many aromatic essential oils.[4] It was through the collective efforts of many such scientists that the chemical structure and properties of pulegone were gradually uncovered, moving from its use in traditional remedies to its characterization as a distinct chemical entity.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow oily liquid with a characteristic minty, camphor-like odor.[5] The (R)-(+)-enantiomer is the most abundant in nature.[6] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆O | [5] |

| Molar Mass | 152.23 g/mol | [5][7] |

| Appearance | Colorless to pale yellow oil | [5] |

| Odor | Minty, camphoraceous | [7] |

| Density | 0.9346 g/cm³ at 20 °C | [5] |

| Boiling Point | 224 °C | [5][7] |

| Melting Point | < 25 °C | [7] |

| Specific Rotation ([α]D) | +22.5° to +23.5° | |

| Refractive Index (nD20) | 1.485 - 1.489 | |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform (B151607) | [5][7] |

| Natural Abundance | Pennyroyal oil (up to 90%), Peppermint oil (1-4%) | [6] |

Biosynthesis of this compound

This compound is synthesized in plants through the isoprenoid pathway. The biosynthesis begins with the formation of the C10 precursor, geranyl diphosphate (B83284) (GPP), from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). A series of enzymatic reactions then converts GPP to this compound.

Caption: Biosynthetic pathway of this compound in Mentha species.

Experimental Protocols

Isolation of this compound by Steam Distillation

This protocol describes the isolation of essential oil rich in this compound from pennyroyal (Mentha pulegium).

Materials:

-

Fresh or dried pennyroyal leaves and flowering tops

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

Procedure:

-

Preparation: Weigh the plant material and place it in the biomass flask of the steam distillation apparatus.

-

Assembly: Assemble the steam distillation apparatus, ensuring all joints are properly sealed. Fill the boiling flask with distilled water to about two-thirds of its volume.

-

Distillation: Heat the boiling flask to generate steam, which will pass through the plant material, carrying the volatile essential oils.

-

Condensation: The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

-

Collection: Collect the distillate, which will be a biphasic mixture of water (hydrosol) and the less dense essential oil, in the receiving flask.

-

Separation: Transfer the distillate to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer and collect the upper essential oil layer.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: If a co-distillation with an organic solvent was performed, remove the solvent using a rotary evaporator under reduced pressure.

-

Storage: Store the purified essential oil in a sealed, dark glass vial at 4°C.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the isolated essential oil to identify and quantify this compound.

Materials:

-

Isolated essential oil sample

-

Dichloromethane or other suitable solvent

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., DB-5 or HP-5MS)

-

Helium (carrier gas)

-

This compound standard

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil in the chosen solvent (e.g., 1% v/v).

-

GC-MS Instrument Setup:

-

Set the injector temperature (e.g., 250°C).

-

Program the oven temperature. A typical program might be: initial temperature of 60°C for 2 minutes, then ramp at 3°C/minute to 240°C, and hold for 5 minutes.

-

Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

-

Set the MS parameters: scan range (e.g., 40-400 m/z), ion source temperature (e.g., 230°C), and ionization energy (70 eV).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

-

Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of a pure standard and with mass spectral libraries (e.g., NIST).

-

Quantification: Determine the relative percentage of this compound in the essential oil by peak area normalization. For absolute quantification, a calibration curve using the this compound standard is required.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H and ¹³C NMR for the structural confirmation of isolated this compound.

Materials:

-

Purified this compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6 mL of CDCl₃ in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum.

-

Expected chemical shifts (δ) in ppm: characteristic signals for the methyl groups, the vinylic protons, and the protons of the cyclohexenone ring.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum.

-

Expected chemical shifts (δ) in ppm: signals corresponding to the carbonyl carbon, the olefinic carbons, and the aliphatic carbons of the ring and the isopropylidene group.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants (in ¹H NMR), and the number of signals to confirm the structure of this compound. Comparison with literature data is essential for confirmation.

Logical Relationships in Pulegone Analysis

The following diagram illustrates the logical workflow for the isolation and characterization of this compound.

Caption: Workflow for the isolation and analysis of this compound.

Conclusion

This compound remains a molecule of significant interest due to its historical use, biological activities, and importance as a chiral building block in organic synthesis. The methodologies for its study have evolved from classical chemical techniques to powerful modern analytical methods, providing a deeper understanding of its properties and biological roles. This guide serves as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a solid foundation for further investigation into this fascinating monoterpene.

References

- 1. muzablends.com [muzablends.com]

- 2. highfallshemp.com [highfallshemp.com]

- 3. jm-distro.com [jm-distro.com]

- 4. Veilchenduft, ectopic olfactory receptors and endogenous volatile compounds: Who was Paul Krüger (1859-1916)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pulegone - Wikipedia [en.wikipedia.org]

- 6. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]

(-)-Pulegone enantiomeric purity and analysis

An In-depth Technical Guide to the Enantiomeric Purity and Analysis of (-)-Pulegone

Introduction

Pulegone (B1678340) is a naturally occurring monoterpenoid ketone found in the essential oils of various plants, notably in the Lamiaceae family, which includes pennyroyal (Mentha pulegium), peppermint (Mentha × piperita), and catnip (Nepeta cataria).[1] It exists as two enantiomers: (R)-(+)-pulegone and (S)-(-)-pulegone. The enantiomeric composition of pulegone is of significant interest to the pharmaceutical, food, and fragrance industries due to the differing biological, toxicological, and sensory properties of each stereoisomer.

The (R)-(+)-enantiomer is the more commonly occurring and studied form.[2] Research has shown that the enantiomers exhibit different levels of toxicity. For instance, S-(-)-pulegone was found to be significantly less hepatotoxic in mice compared to its R-(+)-pulegone counterpart.[2][3] This differential toxicity underscores the critical need for accurate and robust analytical methods to determine the enantiomeric purity of pulegone in raw materials and finished products. The metabolic activation of pulegone to menthofuran (B113398) is considered a key pathway contributing to its toxicity.[3][4]

This technical guide provides a comprehensive overview of the methods used for the analysis of this compound's enantiomeric purity, detailed experimental protocols, and a summary of reported quantitative data. It is intended for researchers, scientists, and drug development professionals working with this compound.

Data Presentation: Enantiomeric Purity and Analytical Methods

The enantiomeric purity of pulegone can vary significantly depending on its natural source. Furthermore, different analytical techniques offer the necessary resolution to separate and quantify these enantiomers. The following tables summarize reported purity values and the parameters for the most common analytical method, chiral gas chromatography.

Table 1: Enantiomeric Purity of (+)-Pulegone in Various Essential Oils

| Plant Source | Reported Enantiomeric Purity of (+)-Pulegone | Reference |

| Mentha piperita L. | 95–100% | [5] |

| Mentha longifolia (L.) Huds. | 95–100% | [5] |

| Micromeria fruticosa (L.) Druce | 95–100% | [5] |

| Calamintha nepeta (L.) Savi | 95–100% | [5] |

Note: Data for the enantiomeric purity of this compound is less commonly reported in isolation, as the (+)-enantiomer is more abundant in the cited sources.

Table 2: Analytical Parameters for Chiral Gas Chromatography (GC) of Pulegone Enantiomers

| Parameter | Description | Reference |

| Technique | Enantioselective Multidimensional Gas Chromatography (MDGC) | [6][7][8] |

| Chiral Column | Cyclodex B Capillary Column | [6] |

| Carrier Gas | Helium | [6] |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | [6][7][8] |

| Linear Range | 0.5–25 mg/L | [6][7][8] |

| Detection Limit | ~5 mg/L for each enantiomer | [6][7][8] |

| Repeatability (RSD) | 0.2% (Peak Height) | [6][7][8] |

Experimental Protocols

Accurate determination of enantiomeric purity requires meticulous sample preparation and validated analytical methods.

Sample Preparation: Simultaneous Distillation-Extraction (SDE)

For complex matrices such as mint-flavored foods (syrups, candies, chewing gum) or dried plant materials, a robust extraction method is necessary to isolate the volatile pulegone.[6][7][8] The SDE technique using a Likens-Nickerson apparatus is highly effective.[6][7][8]

Protocol:

-

Apparatus: Assemble a Likens-Nickerson simultaneous distillation-extraction (SDE) unit.

-

Sample Preparation: Homogenize the solid or liquid sample. For solid samples, mix with distilled water in the sample flask.

-

Solvent: Add a suitable extraction solvent, such as dichloromethane, to the solvent flask.[6][7][8]

-

Extraction: Heat both flasks. The steam from the sample flask and the vapor from the solvent flask will mix in the condenser. As they condense, the aqueous and organic layers separate, with the extracted volatile compounds (including pulegone) partitioning into the organic solvent.

-

Duration: Continue the SDE process for a sufficient time (e.g., 1-2 hours) to ensure complete extraction.

-

Concentration: After extraction, carefully collect the organic solvent. If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume before analysis. Spiked samples have shown recovery rates ranging from 95% to 106% using this method.[6][7][8]

Chiral Gas Chromatography (GC) Analysis

Chiral GC is the most widely reported method for separating and quantifying pulegone enantiomers.[5][6] Enantioselective multidimensional gas chromatography (MDGC) is often employed for complex samples.[6][7][8]

Protocol:

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column and an appropriate detector (FID or MS).

-

Chiral Column: A column with a chiral stationary phase is essential. A Cyclodex B column is commonly used for pulegone enantiomers.[6]

-

Injection: Inject 1-2 µL of the prepared extract into the GC inlet, typically in split mode.

-

Carrier Gas: Use high-purity helium as the carrier gas with a programmed pressure or flow rate.[6]

-

Oven Temperature Program:

-

Initial Temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 2-5°C/min to a final temperature of 200-220°C.

-

Final Hold: Hold at the final temperature for 5-10 minutes. (Note: The exact program should be optimized for the specific column and instrument.)

-

-

Detection:

-

FID: Provides quantitative data based on peak area.

-

MS: Provides both quantitative data and mass spectral information for compound identification.[6]

-

-

Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers:

-

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

-

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC is the primary method for enantiomeric separation, ¹H NMR is a powerful tool for the structural confirmation and quantification of total pulegone content in samples like essential oils and food extracts.[9][10]

Protocol for Quantification:

-

Solvent Selection: A mixture of methanol-d₄ and chloroform-d₁ (1:1, v/v) has been identified as an effective solvent for resolving pulegone signals away from interfering signals from other matrix components.[9][10]

-

Sample Preparation: Dissolve a precisely weighed amount of the essential oil or extract in the chosen deuterated solvent mixture.

-

Internal Standard: Add a known amount of an internal standard (e.g., p-xylene) for accurate quantification.

-

Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Integrate the characteristic signals of pulegone (e.g., the doublet at δH = 1.81 ppm or the dt at δH = 2.74 ppm) and the signal of the internal standard.[9] Calculate the concentration of pulegone based on the relative integrals and known concentration of the standard.

Note: To determine enantiomeric excess using NMR, a chiral derivatizing agent or a chiral solvating agent must be added to the sample. This induces a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the calculation of the enantiomeric ratio.[11]

Visualizations: Workflows and Pathways

Caption: Workflow for the chiral GC analysis of pulegone.

Caption: Metabolic pathway of (R)-(+)-pulegone to toxic metabolites.

References

- 1. Pulegone - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 4. ec.europa.eu [ec.europa.eu]

- 5. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. NMR Analysis of Pulegone in Food Products [publikationen.bibliothek.kit.edu]

- 11. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating (-)-Pulegone from Pennyroyal Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pulegone, a monoterpene ketone, is the principal constituent of pennyroyal (Mentha pulegium) essential oil.[1][2] This compound is of significant interest to the pharmaceutical and flavor industries due to its characteristic minty aroma and potential biological activities. This technical guide provides a comprehensive overview of the isolation of this compound from pennyroyal oil, detailing the extraction of the essential oil from the plant material, the purification of this compound, and the analytical methods for its quantification. The methodologies presented are compiled from various scientific sources to ensure a thorough and practical approach for laboratory and industrial applications.

Introduction

Pennyroyal (Mentha pulegium L.) is an aromatic herb belonging to the Lamiaceae family.[3] The essential oil derived from its aerial parts is rich in monoterpenoids, with this compound being the most abundant component, often comprising 70-90% of the oil.[4] The high concentration of this specific chiral molecule makes pennyroyal oil a primary natural source for its isolation. This guide outlines the critical steps involved in obtaining pure this compound, from the initial extraction of the essential oil to its final purification and characterization.

Extraction of Pennyroyal Essential Oil

The primary method for extracting essential oil from pennyroyal is through distillation, with steam distillation and hydrodistillation being the most common techniques.[5][6]

Plant Material Preparation

Freshly harvested aerial parts (leaves and flowering tops) of Mentha pulegium should be air-dried in a shaded, well-ventilated area to reduce the water content, which can concentrate the essential oil.[7]

Experimental Protocol: Steam Distillation

Steam distillation is a widely used method that allows for the extraction of volatile compounds at temperatures below their boiling points, thus minimizing thermal degradation.[8][9]

Apparatus:

-

Steam generator

-

Distillation flask (still)

-

Condenser

-

Receiving vessel (e.g., Florentine flask or separatory funnel)

Procedure:

-

Place the dried and crushed pennyroyal plant material into the distillation flask.

-

Generate steam in a separate flask and pass it through the plant material.

-

The steam will carry the volatile essential oil components.

-

The mixture of steam and essential oil vapor is then passed through a condenser.

-

The cooled liquid (hydrosol and essential oil) is collected in a receiving vessel.

-

Due to its lower density and immiscibility with water, the essential oil will form a layer on top of the hydrosol and can be separated.[7]

-

The collected essential oil should be dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Experimental Protocol: Hydrodistillation

In hydrodistillation, the plant material is in direct contact with boiling water.[5]

Apparatus:

-

Clevenger-type apparatus

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Place the dried plant material in a round-bottom flask and add sufficient water to cover it.

-

Heat the flask using a heating mantle to boil the water.

-

The steam and volatilized essential oil will rise and be condensed in the Clevenger apparatus.

-

The condensed liquid collects in a graduated tube, where the oil separates from the aqueous layer.

-

The essential oil can be collected directly from the apparatus.

-

Dry the collected oil over anhydrous sodium sulfate.

Purification of this compound

The crude pennyroyal oil, although rich in pulegone (B1678340), contains other minor components. Further purification is necessary to isolate this compound with high purity.

Fractional Distillation

Fractional distillation is an effective technique for separating compounds with different boiling points.[10][11] Pulegone has a boiling point of approximately 224 °C at atmospheric pressure.[12]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Vacuum source (optional, for reduced pressure distillation)

Procedure:

-

Place the crude pennyroyal oil in the round-bottom flask.

-

Set up the fractional distillation apparatus. For high-boiling compounds like pulegone, distillation under reduced pressure is recommended to lower the boiling point and prevent degradation.

-

Gradually heat the oil. The vapor will rise through the fractionating column, where a series of condensations and vaporizations will enrich the vapor with the more volatile components first.

-

Monitor the temperature at the top of the column. Collect the fractions that distill over at the boiling point of pulegone at the given pressure.

-

The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography.

Flash Column Chromatography

For obtaining highly pure this compound, flash column chromatography is a suitable method.[4]

Apparatus:

-

Glass column

-

Silica (B1680970) gel (stationary phase)

-

Solvent system (mobile phase)

-

Collection tubes

Procedure:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the pulegone-rich fraction from distillation in a minimal amount of the non-polar solvent and load it onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Collect the eluting fractions in separate tubes.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing pure pulegone.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analytical Quantification

Accurate quantification of this compound in the essential oil and purified fractions is crucial. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard analytical method.[13][14]

GC-MS and GC-FID Analysis

Instrumentation:

-

Gas chromatograph

-

Mass spectrometer or Flame Ionization Detector

-

Capillary column (e.g., HP-5MS, DB-WAX)[15]

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Initial temperature of 50-60 °C, ramped up to 220-250 °C at a rate of 2-4 °C/min.[15]

-

Detector Temperature (FID): 280 °C

The identification of pulegone is achieved by comparing its retention time and mass spectrum with that of a pure standard. Quantification is performed by creating a calibration curve with known concentrations of a pulegone standard.

Data Presentation

Table 1: Reported Yield and this compound Content in Pennyroyal (Mentha pulegium) Essential Oil

| Geographical Origin | Extraction Method | Essential Oil Yield (%) | This compound Content (%) | Reference |

| Southern Iran | Hydrodistillation | 0.6 (v/w) | 46.18 | [16] |

| Portugal | Hydrodistillation | 0.9 | 23.2 | [17] |

| Brazil | Hydrodistillation | Not specified | 80.55 | [13] |

| Algeria | Hydrodistillation | 0.204 | 74.81 | [18] |

| Algeria | Steam Distillation | 0.2 | Not specified | [19] |

| Morocco | Hydrodistillation | 1.66 | 6.45 | [20] |

| Not Specified | Steam Distillation | ~1 (by dry weight) | Not specified | [4] |

Table 2: Key Parameters for GC Analysis of this compound

| Parameter | GC-MS | GC-FID | Reference |

| Column | DB-WAX ultra-inert (60 m x 0.25 mm x 0.5 µm) | DB-WAX ultra-inert (60 m x 0.25 mm x 0.5 µm) | [15] |

| Injector Temperature | 250 °C | 250 °C | [13] |

| Oven Program | 50°C (6 min), 2°C/min to 190°C, 4°C/min to 220°C (10 min), 4°C/min to 250°C (10 min) | 40°C (3 min), 3°C/min to 240°C (5 min) | [13][15] |

| Carrier Gas | Helium | Helium or Nitrogen | [13][15] |

| Detector Temperature | N/A | 280 °C | [13] |

Visualized Workflows

Caption: Overall workflow for the isolation and analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of the Potential Bioactivities of Pennyroyal (Mentha pulegium L.) Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 6. theplantguru.com [theplantguru.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. engineering.iastate.edu [engineering.iastate.edu]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fractional distillation - Wikipedia [en.wikipedia.org]

- 12. NMR Analysis of Pulegone in Food Products [publikationen.bibliothek.kit.edu]

- 13. sevenpubl.com.br [sevenpubl.com.br]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Screening of the Potential Bioactivities of Pennyroyal (Mentha pulegium L.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Essential oil composition of Pennyroyal (Mentha pulegium L.) from Southern Iran [journals.iau.ir]

- 17. ihmtweb.ihmt.unl.pt [ihmtweb.ihmt.unl.pt]

- 18. Effect of Extraction Methods on Polyphenols, Flavonoids, Mineral Elements, and Biological Activities of Essential Oil and Extracts of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]

(-)-Pulegone mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of (-)-Pulegone in Biological Systems

Executive Summary

This compound is a naturally occurring monoterpenoid ketone found predominantly in the essential oils of plants from the Lamiaceae family, such as pennyroyal (Mentha pulegium)[1][2][3]. While historically used in traditional medicine and as a flavoring agent, its biological activity is multifaceted and complex, exhibiting both therapeutic potential and significant toxicity depending on the dose and metabolic context[3][4]. This document provides a comprehensive technical overview of the known mechanisms of action of this compound, targeting researchers, scientists, and professionals in drug development. We will explore its metabolic bioactivation leading to toxicity, its anti-inflammatory and neuropharmacological activities, cardiovascular effects, and insecticidal properties. The information is supplemented with quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of this compound's interactions with biological systems.

Metabolism and Bioactivation: The Basis of Toxicity

The primary mechanism dictating pulegone's toxicity involves its metabolic bioactivation by cytochrome P450 (CYP) enzymes in the liver into reactive, toxic metabolites[5][6].

Metabolic Pathways

The metabolism of pulegone (B1678340) proceeds via three main pathways[7]:

-

Allylic Hydroxylation: The isopropylidene group is oxidized to form 9-hydroxypulegone, which subsequently cyclizes to create the proximate hepatotoxin, menthofuran[6][7][8].

-

Ring Oxidation and Dehydration: The tertiary carbon at C-5 is hydroxylated to 5-hydroxypulegone. This intermediate then dehydrates to form piperitenone, another significant metabolite that can undergo further oxidation[6][7][8].

-

Reduction and Conjugation: Pulegone can be reduced to pulegol (B3191241) or conjugated with glutathione (B108866), which are generally considered detoxification pathways[4][7].

The conversion to menthofuran (B113398) is the most critical pathway for toxicity. Menthofuran is further oxidized by CYP enzymes, forming a highly reactive γ-ketoenal (also known as 8-pulegone aldehyde), which is considered the ultimate toxic agent responsible for cellular damage[6][8]. This reactive metabolite can bind to cellular macromolecules, leading to protein adduct formation, glutathione depletion, and oxidative stress, culminating in centrilobular hepatic necrosis[5][6][7].

Role of Cytochrome P450 Enzymes

Several human liver CYP enzymes are responsible for the bioactivation of pulegone. Studies have shown that CYP2E1, CYP1A2, and CYP2C19 are the primary enzymes that metabolize pulegone to menthofuran[4][7].

Quantitative Data on Pulegone Metabolism

| Parameter | CYP1A2 | CYP2C19 | CYP2E1 | Reference |

| Km | 94 mM | 31 µM | 29 µM | [7] |

| Vmax | 2.4 nmol/min/nmol | 1.5 nmol/min/nmol | 8.4 nmol/min/nmol | [7] |

Table 1: Kinetic parameters for the metabolism of pulegone to menthofuran by human CYP enzymes.

Anti-inflammatory Mechanisms

This compound exhibits significant anti-inflammatory properties through the modulation of several key signaling pathways and the suppression of inflammatory mediators.

Inhibition of NF-κB and MAPK Signaling

Research has demonstrated that pulegone can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory cascade. This inhibition is achieved through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[1]. By suppressing these pathways, pulegone effectively reduces the production of pro-inflammatory cytokines and mediators.

Suppression of the NLRP3 Inflammasome

Pulegone has been shown to exert anti-inflammatory effects by directly targeting the NLR family pyrin domain containing 3 (NLRP3) inflammasome[4][9]. In experimental models of sepsis, pulegone administration led to a reduced expression of key inflammasome components, including ASC, NLRP3, and Caspase-1. This resulted in a significant decrease in the serum levels of mature pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18)[9].

Quantitative Data on Anti-inflammatory Activity

| Parameter | Value | Cell Line | Assay | Reference |

| Anti-inflammatory EC50 | 1.2 ± 0.2 mM | THP-1 | TNF-α secretion | [10] |

| Cytotoxicity EC50 | 6.6 ± 0.3 mM | THP-1 | Cytotoxicity | [10] |

Table 2: In vitro anti-inflammatory and cytotoxic effects of pulegone.

Neuropharmacological and Sensory Mechanisms

This compound interacts with several targets within the nervous system, explaining its central depressant, analgesic, and insecticidal effects.

Cholinesterase Inhibition

Pulegone acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). In vitro studies indicate that it is significantly more selective for BuChE over AChE[1][11]. This inhibitory action is a key component of its insecticidal properties and may contribute to its effects on the central nervous system[11][12].

GABA-A Receptor Modulation

In mammalian systems, this compound functions as a non-competitive antagonist of GABA-A receptors, inhibiting currents induced by the neurotransmitter GABA[1]. This action may underlie its observed convulsant effects at high doses. Conversely, in insect systems, pulegone has been identified as a positive allosteric modulator of the GABA receptor, contributing to its neurotoxicity in insects[13].

Interaction with TRP Channels

Pulegone modulates the activity of Transient Receptor Potential (TRP) channels, which are involved in sensory perception. In avian sensory neurons, pulegone activates both TRP Ankyrin 1 (TRPA1) and TRP Melastatin 8 (TRPM8) channels[14]. The activation of the nociceptive TRPA1 channel is believed to be the molecular basis for its repellent action in birds[14].

Quantitative Data on Cholinesterase Inhibition

| Enzyme | IC50 (µg/mL) | IC50 (Molar) | Reference |

| Butyrylcholinesterase (BuChE) | 10.64 | 70 µM | [11] |

| Acetylcholinesterase (AChE) | 1368 | 9 mM | [11] |

Table 3: In vitro inhibitory activity of pulegone against cholinesterases.

Cardiovascular and Insecticidal Effects

Cardiovascular Mechanism of Action

Studies in hypertensive rat models show that pulegone can prevent hypertension, demonstrating a hypotensive effect. This action is mediated through the activation of muscarinic receptors and the cyclooxygenase (COX) pathway[15][16]. Additionally, pulegone exhibits a negative inotropic effect on the heart, which is attributed to the inhibition of L-type Ca2+ channels in ventricular myocytes[17].

Insecticidal Mechanism of Action

The insecticidal activity of this compound is primarily due to its neurotoxic effects. As discussed, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine at the synapse and causing hyperexcitation, paralysis, and death[12]. Its modulation of insect GABA receptors further contributes to its potent insecticidal profile[13].

Quantitative Data on Insecticidal Activity

| Organism | LD50 | Reference |

| Legume Bruchids | 61.6 - 74.4 mg/g | [18] |

| Aphis spiraecola | 107.6 µL/mL (EO with 61% pulegone) | [19] |

Table 4: Insecticidal activity of pulegone and pulegone-rich essential oils.

Experimental Protocols

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine AChE and BuChE inhibitory activity.

-

Reagents: Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), Tris-HCl buffer, and the respective enzyme (AChE or BuChE).

-

Procedure: The enzyme is pre-incubated with various concentrations of pulegone in buffer for a set period (e.g., 15 minutes).

-

Reaction Initiation: The substrate (ATCh or BTCh) and DTNB are added to the mixture. The enzyme hydrolyzes the substrate to thiocholine.

-

Detection: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is measured spectrophotometrically at 412 nm.

-

Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of pulegone. The IC50 value is determined from the dose-response curve[11].

Protocol: Urothelial Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effects of pulegone and its metabolites on urothelial cells.

-

Cell Culture: Rat (e.g., MYP3) or human (e.g., 1T1) urothelial cells are cultured in appropriate media and seeded into 96-well plates[20].

-

Treatment: Cells are exposed to various concentrations of pulegone or its metabolites (piperitenone, menthofuran) for a specified duration (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan (B1609692).

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: The absorbance of the solubilized formazan is measured using a microplate reader (typically at 570 nm).

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. This allows for the determination of cytotoxic concentrations like the EC50 or LC50[20].

Conclusion

The mechanism of action of this compound is remarkably diverse, spanning toxicology, pharmacology, and sensory science. Its biological effects are critically dependent on its metabolic fate; bioactivation via CYP450 enzymes leads to the formation of reactive metabolites that cause significant hepato- and urothelial toxicity. Conversely, at sub-toxic concentrations, pulegone demonstrates promising therapeutic potential as an anti-inflammatory agent by inhibiting the NF-κB, MAPK, and NLRP3 inflammasome pathways. Its interactions with cholinesterases, GABA-A receptors, and TRP channels provide a clear basis for its neuropharmacological, sensory, and potent insecticidal activities. This dual nature underscores the importance of dose and context in evaluating the biological effects of this compound. A thorough understanding of these complex mechanisms is essential for professionals seeking to harness its potential benefits while mitigating its inherent risks in drug development and other applications.

References

- 1. This compound | High-Purity Reference Standard [benchchem.com]

- 2. Pulegone - Wikipedia [en.wikipedia.org]

- 3. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 7. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ec.europa.eu [ec.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Hyperalgesic Properties of Menthol and Pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Involvement of nociceptive transient receptor potential channels in repellent action of pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pulegone Prevents Hypertension through Activation of Muscarinic Receptors and Cyclooxygenase Pathway in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pulegone Prevents Hypertension through Activation of Muscarinic Receptors and Cyclooxygenase Pathway in L-NAME-Induced Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. researchgate.net [researchgate.net]

- 19. Chemical Composition of Mentha pulegium and its Contributions to Antimicrobial, Antioxidant, and Insecticidal Activities: Insights from In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mode of action of pulegone on the urinary bladder of F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the (-)-Pulegone Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pulegone, a monoterpene found in various mint species, has been the subject of extensive toxicological and metabolic research. Its association with hepatotoxicity, primarily through its metabolic activation to the proximate toxin menthofuran (B113398), necessitates a thorough understanding of its biotransformation pathways. This technical guide provides an in-depth overview of the metabolic fate of this compound, detailing the enzymatic processes, key intermediates, and final products. It is intended to serve as a comprehensive resource for professionals involved in drug development, toxicology, and natural product chemistry, offering detailed experimental protocols and quantitative data to aid in further research and risk assessment.

Core Metabolic Pathways of this compound